![molecular formula C8H11N3 B3170652 2-(Pyrrolidin-2-YL)pyrimidine CAS No. 944905-56-0](/img/structure/B3170652.png)
2-(Pyrrolidin-2-YL)pyrimidine
Overview
Description
“2-(Pyrrolidin-2-YL)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine moiety, which exhibits a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The pyrrolidine ring in “2-(Pyrrolidin-2-YL)pyrimidine” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions. For instance, a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved via the cascade reactions of N-substituted piperidines .Scientific Research Applications
- These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
- Pyrrolidin-2-one derivatives, including those containing the pyrimidine scaffold, exhibit antioxidant activity. These compounds play a role in scavenging free radicals and protecting cells from oxidative stress .
- Biocompounds with the pyrrolo[2,3-d]pyrimidine skeleton have demonstrated anti-neurodegenerative properties. These molecules may contribute to neuroprotection and potentially combat neurodegenerative diseases .
- Some pyrrolidine derivatives, including those based on the pyrimidine core, exhibit anti-inflammatory effects. These compounds could be explored further for their therapeutic potential in inflammatory conditions .
- Pyrimidine derivatives have been reported to possess antimicrobial properties. Their antibacterial effects make them interesting candidates for drug development in infectious diseases .
- Pyrimidine-containing compounds have shown promise as antitumor agents. Their potential in cancer therapy warrants further investigation .
Anti-Fibrosis Activity
Antioxidant Properties
Anti-Neurodegenerative Effects
Anti-Inflammatory Potential
Antibacterial Activity
Antitumor Properties
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been found to show nanomolar activity against ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds used for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities, suggesting that they may affect multiple pathways .
Result of Action
Compounds containing a pyrrolidine ring have been found to exhibit diverse types of biological and pharmaceutical activities . For instance, some compounds have shown anti-fibrotic activities, effectively inhibiting the expression of collagen .
Safety and Hazards
The safety data sheet for a similar compound, “2-(Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-pyrrolidin-2-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWGTTPYUUGGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-YL)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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